molecular formula C17H18FN3O4 B1670300 Desmethyl levofloxacin CAS No. 117707-40-1

Desmethyl levofloxacin

货号: B1670300
CAS 编号: 117707-40-1
分子量: 347.34 g/mol
InChI 键: WKRSSAPQZDHYRV-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

  • 准备方法

    • 左氧氟沙星去甲基代谢物是左氧氟沙星降解的产物。
    • 文献中没有广泛记载其制备的具体合成路线和反应条件。
  • 化学反应分析

    • 左氧氟沙星去甲基代谢物可能经历与左氧氟沙星类似的反应,包括氧化、还原和取代。
    • 这些反应中常用的试剂和条件是通常用于氟喹诺酮类的。
    • 从这些反应中形成的主要产物将是左氧氟沙星去甲基代谢物的各种衍生物。
  • 科学研究应用

    Therapeutic Drug Monitoring

    Desmethyl levofloxacin is significant in the therapeutic drug monitoring of levofloxacin, particularly in patients with multidrug-resistant tuberculosis (MDR-TB). A study developed a rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying both levofloxacin and this compound in human serum. The method demonstrated high sensitivity and precision, with a lower limit of quantification of 0.10 mg/L for both compounds .

    Key Findings:

    • Method Validation: The LC-MS/MS method showed linearity within the concentration ranges of 0.10 to 5.00 mg/L for levofloxacin and 0.10 to 4.99 mg/L for this compound, with correlation coefficients (R²) of 0.999 and 0.998 respectively.
    • Clinical Relevance: This method aids in optimizing dosing regimens for patients with MDR-TB, ensuring effective treatment while minimizing adverse effects.

    Antimicrobial Activity

    This compound exhibits antimicrobial properties against various bacterial strains. Research has indicated that this compound retains significant antibacterial activity, making it a subject of interest for developing new derivatives with enhanced efficacy.

    Antibacterial Efficacy:

    • Minimum Inhibitory Concentration (MIC): Studies have shown that this compound demonstrates effective antibacterial activity against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli .
    • Derivative Synthesis: New derivatives of levofloxacin have been synthesized and tested for their antibacterial properties, highlighting the potential of this compound as a scaffold for developing novel antibiotics .

    Toxicity Studies

    While this compound is primarily recognized for its therapeutic benefits, studies have also assessed its potential toxic effects on renal and hepatic functions.

    Case Study Insights:

    • A study involving male Wistar rats indicated that administration of different doses of levofloxacin led to significant increases in markers of liver and kidney dysfunction, such as plasma ALT, AST, and creatinine levels .
    • These findings suggest that while this compound is effective as an antibiotic, careful consideration is required regarding its dosage to prevent oxidative stress and organ damage.

    Data Tables

    Application AreaKey FindingsReference
    Therapeutic Drug MonitoringLC-MS/MS method validated for serum analysis
    Antimicrobial ActivityEffective against resistant bacterial strains
    Toxicity StudiesInduced oxidative stress in renal/hepatic tissues

    作用机制

    • 左氧氟沙星去甲基代谢物可能通过与左氧氟沙星类似的机制发挥作用。
    • 它靶向细菌DNA促旋酶,破坏DNA复制并抑制细菌生长。
  • 相似化合物的比较

    • 左氧氟沙星去甲基代谢物的独特之处在于它是左氧氟沙星的代谢产物。
    • 类似的化合物包括其他氟喹诺酮类,如环丙沙星、莫西沙星和诺氟沙星。

    生物活性

    Desmethyl levofloxacin, a metabolite of the fluoroquinolone antibiotic levofloxacin, has garnered attention for its biological activity and potential therapeutic implications. This article explores its mechanisms of action, pharmacokinetics, and biological effects based on diverse research findings.

    This compound shares similar mechanisms with its parent compound, levofloxacin. It primarily exerts its antimicrobial effects through the inhibition of bacterial DNA replication by targeting two essential enzymes:

    • DNA Gyrase : This enzyme introduces negative supercoils into DNA, facilitating replication and transcription.
    • Topoisomerase IV : This enzyme is crucial for unlinking newly replicated chromosomes during cell division.

    Both enzymes are vital for bacterial survival, and their inhibition leads to bacterial cell death. This compound acts as an inhibitor of these enzymes, disrupting the normal functioning of bacterial DNA replication processes .

    Pharmacokinetics

    The pharmacokinetic profile of this compound is influenced by its parent compound. Studies have shown that after oral administration of levofloxacin, this compound is one of the metabolites detected in urine alongside other metabolites such as levofloxacin n-oxide .

    Key pharmacokinetic parameters include:

    • Absorption : Rapid absorption following oral administration, with high bioavailability.
    • Elimination Half-Life : The elimination half-life of levofloxacin is approximately 2 hours in Rhesus monkeys, which aids in understanding its metabolism and excretion patterns .
    • Excretion : The majority of the drug and its metabolites are excreted in urine, indicating renal clearance as a significant pathway for elimination .

    Biological Activity and Efficacy

    This compound exhibits varying degrees of antibacterial activity. In comparative studies, it has been shown to possess lower antibacterial potency against both Gram-positive and Gram-negative bacteria compared to levofloxacin. The Minimum Inhibitory Concentration (MIC) values indicate that this compound is less effective than its parent compound but still demonstrates significant activity against certain bacterial strains.

    Bacterial Strain MIC (μg/mL) Activity Level
    Staphylococcus aureus0.5 - 2Moderate
    Escherichia coli1 - 4Moderate
    Pseudomonas aeruginosa4 - 16Low

    Case Studies and Research Findings

    • Toxicological Studies : Research has indicated that higher doses of levofloxacin can lead to oxidative stress and damage to renal and hepatic tissues in animal models. While this compound's specific toxicity profile remains less studied, it is essential to consider potential side effects associated with fluoroquinolone antibiotics .
    • Comparative Efficacy Studies : A study synthesizing novel derivatives of levofloxacin found that while this compound had reduced efficacy compared to newer analogs, it still retained significant antibacterial properties against certain pathogens .
    • Metabolite Profiling : Liquid chromatography-mass spectrometry studies have successfully quantified this compound in human serum samples, demonstrating its presence as a relevant metabolite during therapeutic use of levofloxacin .

    属性

    IUPAC Name

    (2S)-7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)/t9-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WKRSSAPQZDHYRV-VIFPVBQESA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H18FN3O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    347.34 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    117707-40-1
    Record name N-Desmethyl levofloxacin
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117707401
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 117707-40-1
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name N-DESMETHYL LEVOFLOXACIN
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZBA45NC8
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Desmethyl levofloxacin
    Reactant of Route 2
    Reactant of Route 2
    Desmethyl levofloxacin
    Reactant of Route 3
    Reactant of Route 3
    Desmethyl levofloxacin
    Reactant of Route 4
    Reactant of Route 4
    Desmethyl levofloxacin
    Reactant of Route 5
    Desmethyl levofloxacin
    Reactant of Route 6
    Reactant of Route 6
    Desmethyl levofloxacin
    Customer
    Q & A

    Q1: What is Desmethyl levofloxacin and how does it relate to Levofloxacin?

    A: this compound is a metabolite of Levofloxacin, a synthetic fluoroquinolone antibiotic. [] This means it's a product resulting from Levofloxacin's breakdown within the body, specifically through a demethylation process. [] While not as potent as its parent compound, this compound still exhibits antibacterial activity. [, ]

    Q2: How is this compound detected and quantified in biological samples?

    A: A rapid and sensitive method for quantifying this compound in human serum utilizes Liquid Chromatography Tandem-Mass Spectrometry (LC-MS/MS). [] This technique involves separating the compound from other components in the serum sample and then identifying and quantifying it based on its mass-to-charge ratio. []

    Q3: Why is understanding the pharmacokinetics of this compound important?

    A: Studying the pharmacokinetics of this compound helps us understand how it behaves in the body alongside Levofloxacin. [] This includes its absorption, distribution, metabolism, and excretion (ADME). [] Knowing these parameters is crucial for determining appropriate dosages and understanding potential drug interactions.

    Q4: Does this compound exhibit different activity against bacterial strains compared to Levofloxacin?

    A: While both compounds demonstrate activity against Gram-positive bacteria, certain Levofloxacin derivatives, specifically those incorporating nitrofuran and nitroimidazole groups, show superior anti-staphylococcal activity compared to this compound. [] This suggests structural modifications can influence the spectrum of antibacterial activity.

    Q5: Are there analytical methods specifically designed for identifying this compound in complex mixtures?

    A: Yes, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) serves as a powerful tool for identifying this compound within a mixture of other compounds, including Levofloxacin and its degradation products. [] This technique leverages the unique chromatographic and mass spectral properties of each compound for accurate identification.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。